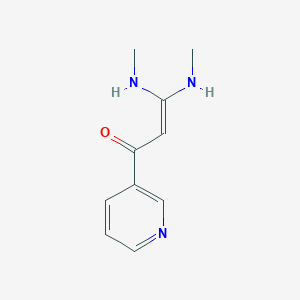

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

3,3-bis(methylamino)-1-pyridin-3-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-11-10(12-2)6-9(14)8-4-3-5-13-7-8/h3-7,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIHYSGCPWRBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=CC(=O)C1=CN=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213771 | |

| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354951-40-8 | |

| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 3,3-bis(methylamino)-1-(3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one typically involves the following steps:

Starting Materials: The synthesis begins with pyridine-3-carbaldehyde and methylamine.

Condensation Reaction: Pyridine-3-carbaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.

Addition of Methylamine: The intermediate imine is then reacted with an additional equivalent of methylamine under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one is being investigated for its potential as a pharmacophore in drug design, particularly for neurological disorders. Its structure allows for interactions with various biological targets, including enzymes and receptors.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective effects. For instance, a study demonstrated that derivatives of this compound could inhibit neuronal apoptosis in vitro, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Materials Science

The compound's conjugated system makes it a candidate for use in organic electronic materials . Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Research Findings: Conductivity Studies

A recent study explored the electrical conductivity of films made from this compound. The results showed promising conductivity levels comparable to existing materials used in electronic devices, highlighting its potential in the field of organic electronics .

Biological Studies

The interactions of this compound with biological macromolecules are being explored to understand its role as a biochemical probe.

Case Study: Protein Binding Assays

In vitro binding assays have been conducted to evaluate the affinity of this compound for various proteins. The findings revealed significant binding interactions with certain enzymes involved in metabolic pathways, suggesting its utility in biochemical research and drug development .

Mechanism of Action

The mechanism of action of 3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The compound’s key structural differentiators are its pyridin-3-yl group and bis(methylamino) substituents. Comparisons with analogous enones are summarized below:

Key Observations :

- Electron-Donating vs.

- Aromatic System Impact : Pyridine (in the target compound) vs. anthracene (in 3PANC) alters conjugation length and electronic properties. Anthracene-based chalcones exhibit superior NLO properties due to extended π-conjugation, while pyridine derivatives may offer better solubility and coordination sites .

Crystallographic and Hydrogen-Bonding Properties

- Crystal Packing: Pyridine-containing enones (e.g., (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one) exhibit hydrogen-bonded networks involving carbonyl oxygen and amino groups . The bis(methylamino) groups in the target compound may form intramolecular or intermolecular N–H···N/O bonds, influencing crystal stability and supramolecular assembly .

Thermal and Optical Properties

- Thermal Stability: Chalcones like 3PANC demonstrate high thermal stability (decomposition >250°C) due to aromatic rigidity . The target compound’s pyridine and enone system may confer similar stability.

- NLO Performance: Pyridine-based chalcones exhibit strong third-order NLO responses (e.g., χ³ ~10⁻¹² esu for 3PANC) due to charge-transfer interactions. The bis(methylamino) groups could further enhance electron donation, improving NLO efficiency compared to dimethylamino or methylthio analogs .

Biological Activity

3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring attached to a prop-2-en-1-one backbone with two methylamino groups at the 3-position. The typical synthetic route involves:

- Starting Materials : Pyridine-3-carbaldehyde and methylamine.

- Condensation Reaction : Formation of an intermediate imine through condensation.

- Final Product Formation : Reaction of the imine with additional methylamine under acidic conditions to yield the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.050 mg/mL |

These results suggest that the compound is particularly effective against Staphylococcus aureus and Escherichia coli, showing complete inhibition within a short exposure time .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets .

The compound's ability to undergo various reactions (e.g., oxidation and reduction) enhances its versatility in biological applications. For instance, it can be oxidized to form N-oxides or reduced to yield corresponding amines, which may further contribute to its bioactivity .

Case Studies

A study investigating the antibacterial properties of similar pyridine derivatives highlighted the importance of structural modifications on biological activity. Compounds with halogen substituents demonstrated enhanced antimicrobial effects compared to their non-substituted counterparts . This suggests that further structural optimization of this compound could lead to even more potent derivatives.

Q & A

Basic: What synthetic routes are recommended for preparing 3,3-Bis(methylamino)-1-(pyridin-3-yl)prop-2-en-1-one with high purity?

Methodological Answer:

The compound can be synthesized via a Claisen-Schmidt condensation reaction between 3-pyridyl carbonyl derivatives and methylamino ketones. Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst) to enhance yield. For example, use ethanol or THF as solvents under reflux, with catalytic NaOH or KOH. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (from ethanol/water mixtures) ensures high purity . Monitor reaction progress by TLC and confirm purity using HPLC with UV detection (λ = 254 nm) .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to identify proton environments (e.g., enone protons at δ 6.5–8.5 ppm and pyridyl protons at δ 7.0–9.0 ppm) and confirm conjugation .

- FTIR: Detect characteristic C=O stretching (~1650 cm) and C=N/C=C vibrations (~1600 cm) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (acetonitrile or DCM/hexane). Refine structures using SHELXL (SHELX suite) with anisotropic displacement parameters and hydrogen bonding analysis .

Advanced: How can nonlinear optical (NLO) properties of this compound be experimentally evaluated?

Methodological Answer:

Use the Z-scan technique with femtosecond laser pulses (e.g., 180 fs at 532 nm) to measure third-order NLO responses. Calculate nonlinear absorption coefficients (β) and refractive indices (n) from open- and closed-aperture scans. Compare results with structurally similar chalcone derivatives (e.g., pyrenyl chalcones) to assess substituent effects on NLO activity. Validate findings with TD-DFT calculations to correlate experimental β values with electron transition properties .

Advanced: How should researchers resolve contradictions in thermal stability data?

Methodological Answer:

Perform differential scanning calorimetry (DSC) under inert atmosphere (N) to determine melting points and decomposition temperatures. Cross-validate with thermogravimetric analysis (TGA). If discrepancies arise, assess sample purity (HPLC), crystalline phase (PXRD), or hydration states. Computational studies (e.g., DFT-based Gibbs free energy calculations) can predict thermodynamic stability and identify metastable polymorphs .

Advanced: Which computational methods predict electronic properties of this compound?

Methodological Answer:

Employ density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and assign electronic transitions. Compare with experimental data (UV-Vis in methanol or DMSO) to validate accuracy. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust/aerosols.

- Store in airtight containers away from ignition sources (flammability data for analogous enones suggest potential fire risk) .

Advanced: How do substituents on the pyridine ring influence reactivity?

Methodological Answer:

Substituents alter electron density and steric effects. For example:

- Electron-withdrawing groups (e.g., -Br) increase electrophilicity of the carbonyl carbon, enhancing nucleophilic attack.

- Use Hammett plots to correlate substituent σ values with reaction rates (e.g., condensation or Michael addition).

- Computational NBO analysis (via Gaussian) quantifies charge distribution and resonance effects .

Advanced: How can crystal packing and intermolecular interactions be analyzed?

Methodological Answer:

After solving the crystal structure with SHELXL, analyze hydrogen bonding (e.g., N–H···O or C–H···π interactions) and π-π stacking using Mercury software. Calculate Hirshfeld surfaces to map intermolecular contacts. Compare packing motifs with related prop-2-en-1-one derivatives to identify trends in crystallinity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.